

# A Comparative Guide to Liver Function Assessment: Moving Beyond the Sulfobromophthalein Era

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Modern Alternatives to the **Sulfobromophthalein** Test.

The **Sulfobromophthalein** (BSP) clearance test, once a cornerstone of dynamic liver function assessment, has been discontinued due to concerns over severe anaphylactic reactions. This has necessitated the adoption of safer and more sophisticated methods for quantifying hepatic function. This guide provides a comprehensive comparison of the leading alternatives: the Indocyanine Green (ICG) clearance test, Technetium-99m Mebrofenin (99mTc-Mebrofenin) Hepatobiliary Scintigraphy (HBS), and the Aminopyrine Breath Test. We present detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their preclinical and clinical investigations.

## The Predecessor: The **Sulfobromophthalein (BSP) Test**

The BSP test was a widely used method to measure the liver's excretory capacity. The principle involved the intravenous injection of BSP, a dye that is selectively taken up by hepatocytes, conjugated, and excreted into the bile. The rate of its disappearance from the plasma was used as an index of liver function. However, the risk of severe, and sometimes fatal, anaphylactoid reactions led to its withdrawal from clinical use.

## Modern Alternatives: A Head-to-Head Comparison

The discontinuation of the BSP test paved the way for the development and refinement of safer and more informative methods to assess liver function. The most prominent among these are the ICG clearance test, <sup>99</sup>mTc-Mebrofenin HBS, and the Aminopyrine Breath Test. Each of these tests evaluates a different aspect of liver function, from organic anion transport and biliary excretion to microsomal enzymatic activity.

## Data Presentation: Quantitative Comparison of Liver Function Tests

The following table summarizes key quantitative parameters for the BSP test and its modern alternatives. These values are compiled from various studies and may vary depending on the specific patient population and analytical methods used.

Parameter	Sulfobromophthalein (BSP) Test	Indocyanine Green (ICG) Clearance Test	<sup>99m</sup> Tc-Mebrofenin HBS	Aminopyrine Breath Test
Principle	Hepatic uptake, conjugation, and biliary excretion of a dye.	Hepatic uptake and biliary excretion of a fluorescent dye.	Hepatic uptake and biliary excretion of a radiolabeled iminodiacetic acid derivative.	Hepatic microsomal (cytochrome P450) demethylation of a 13C or 14C labeled compound.
Normal Value	< 5% retention at 45 minutes	Retention Rate at 15 min (ICG-R15): < 10% <sup>[1][2]</sup>	Mebrofenin Uptake Rate (MUR): 14.4 ± 2.0 %/min <sup>[3]</sup>	Normal value for the 14C-aminopyrine breath test was 8.6 +/- 1.5% <sup>[4]</sup>
Cutoff for Liver Dysfunction	> 5% retention	ICG-R15 > 10% <sup>[1][2]</sup>	Future Remnant Liver Function (FRL-F) < 2.7%/min/m <sup>2</sup> for predicting post-hepatectomy liver failure <sup>[3][5][6][7]</sup>	Significantly lower values in patients with alcoholic cirrhosis (5.1 +/- 3.8%) <sup>[4]</sup>
Sensitivity	70-76% for hepatic disease	25-83% for predicting post-hepatectomy liver failure <sup>[8]</sup>	High sensitivity for detecting hepatocellular dysfunction.	Sensitive enough to detect early-stage liver disease <sup>[9]</sup>
Specificity	88-100% for hepatic disease	66.1-93.8% for predicting post-hepatectomy liver failure <sup>[8]</sup>	High specificity for assessing regional liver function.	Can be affected by enzyme-inducing drugs <sup>[4]</sup>
Advantages	Established historical data.	Non-invasive (pulse	Provides both global and	Non-invasive, measures

	spectrophotometry), rapid results. <a href="#">[10]</a>	regional liver function information. <a href="#">[5]</a> <a href="#">[7]</a>	metabolic function. <a href="#">[11]</a>
Disadvantages	Risk of severe allergic reactions (discontinued).	Can be affected by hyperbilirubinemia.	Exposure to ionizing radiation, requires specialized equipment. Can be influenced by factors affecting cytochrome P450 activity. <a href="#">[12]</a>

## Experimental Protocols

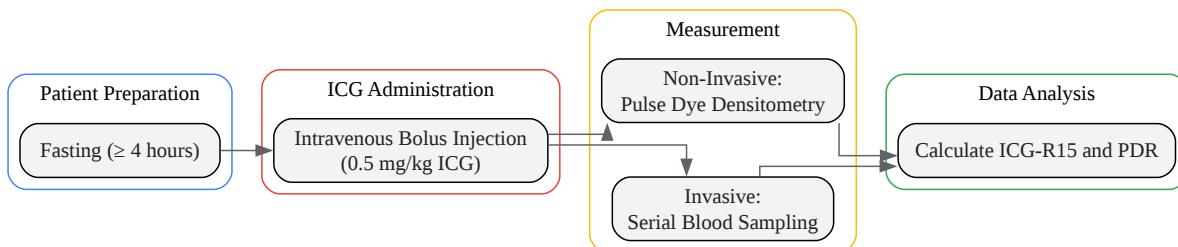
### Indocyanine Green (ICG) Clearance Test

The ICG clearance test is a dynamic assessment of liver function based on the principle of hepatic uptake and excretion of the ICG dye.[\[10\]](#)

#### Methodology:

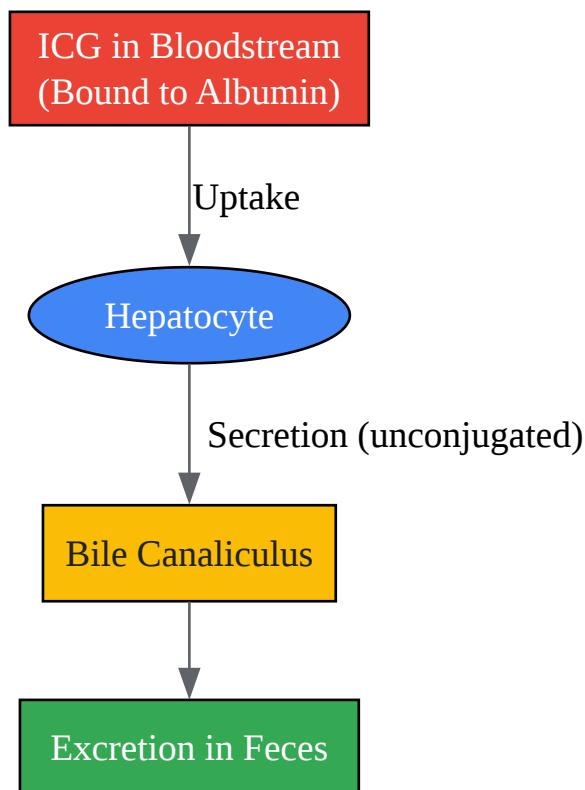
- Patient Preparation: Patients should fast for at least 4 hours prior to the test.
- ICG Administration: A sterile solution of Indocyanine Green is administered intravenously as a bolus. The standard dose is 0.5 mg/kg of body weight.
- Measurement of ICG Clearance:
  - Invasive Method: Serial blood samples are collected at specific time points (e.g., 5, 10, 15, and 20 minutes) after ICG injection.[\[13\]](#) The concentration of ICG in the plasma is determined spectrophotometrically.
  - Non-Invasive Method (Pulse Dye Densitometry): A sensor is placed on the patient's finger or earlobe, which continuously measures the light absorption of ICG in the arterial blood.[\[14\]](#) This provides a real-time measurement of ICG concentration.
- Data Analysis: The primary endpoints are the ICG retention rate at 15 minutes (ICG-R15) and the plasma disappearance rate (PDR) of ICG.[\[1\]](#)

## Experimental Workflow for ICG Clearance Test

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Caption: Workflow of the Indocyanine Green (ICG) clearance test.

## Physiological Pathway of ICG Clearance



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Caption: Physiological pathway of ICG clearance by the liver.

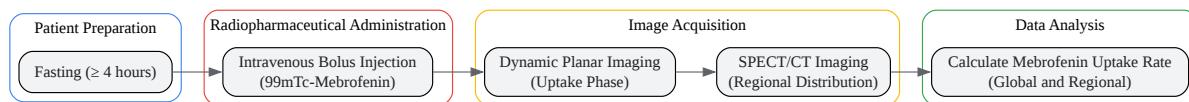
## 99mTc-Mebrofenin Hepatobiliary Scintigraphy (HBS)

99mTc-Mebrofenin HBS is a nuclear imaging technique that provides a quantitative assessment of both global and regional liver function.[\[15\]](#)

Methodology:

- Patient Preparation: Patients are required to fast for a minimum of 4 hours before the scan to ensure a resting state of the hepatocytes and allow for gallbladder filling.[\[16\]](#)[\[17\]](#)
- Radiopharmaceutical Administration: A dose of 99mTc-Mebrofenin (typically 111–185 MBq for adults) is administered intravenously as a bolus.[\[17\]](#)
- Image Acquisition:
  - Dynamic Planar Imaging: Immediately after injection, dynamic images are acquired for up to 60 minutes to measure the hepatic uptake rate of the radiotracer.[\[17\]](#)[\[18\]](#)
  - SPECT/CT Imaging: Following the dynamic acquisition, Single Photon Emission Computed Tomography (SPECT) combined with a low-dose CT scan is performed to create a 3D map of the radiopharmaceutical distribution in the liver, allowing for the assessment of regional function.[\[7\]](#)[\[19\]](#)
- Data Analysis: The primary endpoint is the Mebrofenin Uptake Rate (MUR), which can be calculated for the whole liver or for specific regions of interest, such as the future remnant liver (FRL) before surgery.[\[3\]](#)

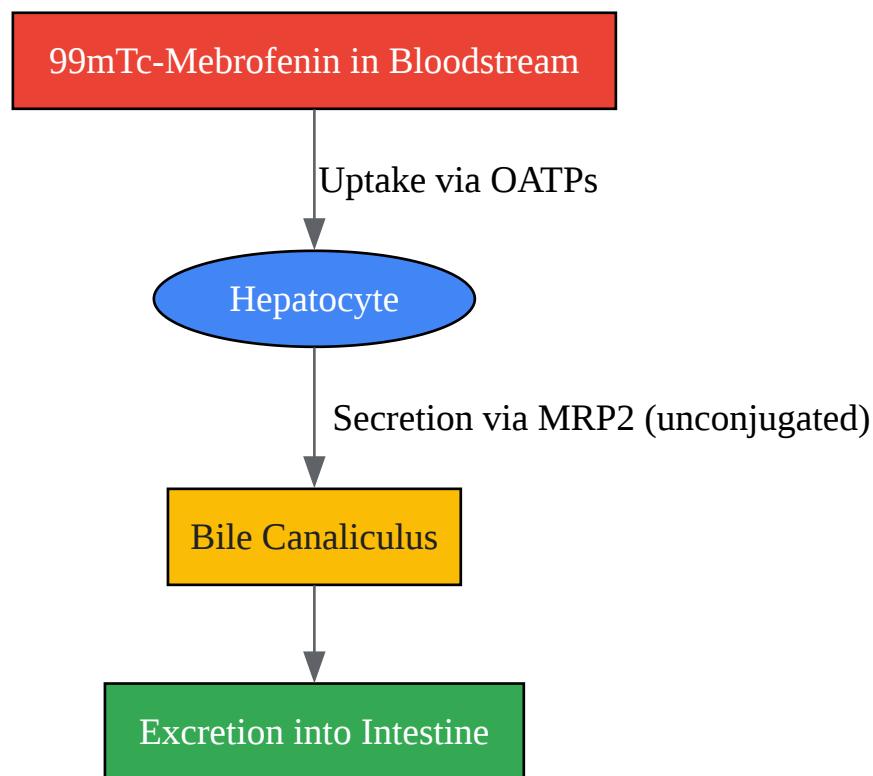
Experimental Workflow for 99mTc-Mebrofenin HBS



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Caption: Workflow of 99mTc-Mebrofenin Hepatobiliary Scintigraphy.

#### Physiological Pathway of 99mTc-Mebrofenin



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Caption: Physiological pathway of 99mTc-Mebrofenin clearance.

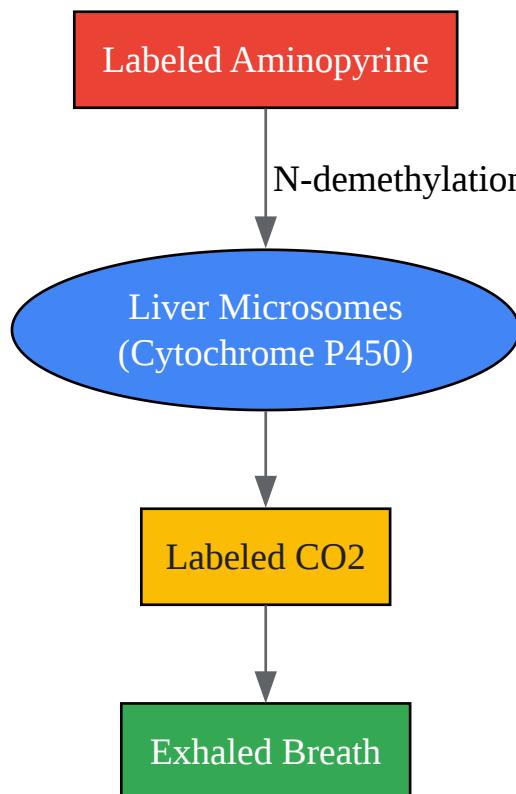
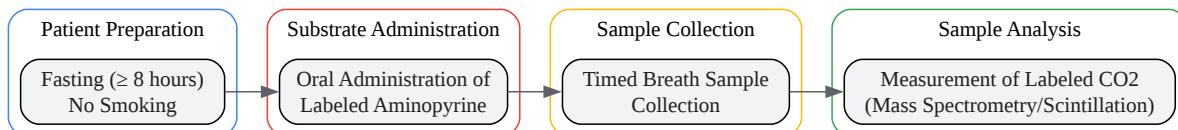
## Aminopyrine Breath Test

The Aminopyrine Breath Test is a non-invasive method that assesses the metabolic capacity of the liver, specifically the function of the cytochrome P450 enzyme system.[11]

#### Methodology:

- Patient Preparation: The patient should fast for at least 8 hours prior to the test.[9] Smoking should be avoided for at least one hour before the test.[9]
- Administration of Labeled Aminopyrine: The patient ingests a dose of aminopyrine labeled with a stable (<sup>13</sup>C) or radioactive (<sup>14</sup>C) carbon isotope. The typical oral dose of <sup>13</sup>C-aminopyrine is 2 mg/kg.[20]
- Breath Sample Collection: At timed intervals (e.g., every 15-30 minutes for up to 2 hours), the patient exhales into a collection bag or device.[9][21]
- Analysis of Breath Samples: The amount of labeled CO<sub>2</sub> (<sup>13</sup>CO<sub>2</sub> or <sup>14</sup>CO<sub>2</sub>) in the exhaled breath is measured using an isotope ratio mass spectrometer or a scintillation counter.
- Data Analysis: The rate of labeled CO<sub>2</sub> exhalation is calculated and expressed as a percentage of the administered dose recovered per unit of time. This reflects the rate of aminopyrine demethylation by the liver.

#### Experimental Workflow for Aminopyrine Breath Test



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- To cite this document: BenchChem. [A Comparative Guide to Liver Function Assessment: Moving Beyond the Sulfobromophthalein Era]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1203653#alternative-methods-to-the-sulfobromophthalein-test-for-liver-function>

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